REACTION_CXSMILES
|
[CH:1]([NH:4][C:5](=[O:12])[N:6]([CH2:8][C:9](O)=[O:10])[CH3:7])([CH3:3])[CH3:2]>O.Cl>[CH:1]([N:4]1[C:9](=[O:10])[CH2:8][N:6]([CH3:7])[C:5]1=[O:12])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(N(C)CC(=O)O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling the mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(N(CC1=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |